TAMRA-PEG4-Alkyne: A Technical Guide for Advanced Research Applications
TAMRA-PEG4-Alkyne: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of TAMRA-PEG4-Alkyne, a versatile fluorescent probe, and its applications in modern biological research. We will delve into its core functionalities, present quantitative data, provide detailed experimental protocols, and visualize key processes to empower researchers in leveraging this powerful tool for their studies in cellular analysis, proteomics, and drug discovery.
Core Concepts: Understanding TAMRA-PEG4-Alkyne
TAMRA-PEG4-Alkyne is a fluorescent labeling reagent that consists of three key components:
-
TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye known for its high photostability and pH insensitivity.[1]
-
PEG4 (Polyethylene Glycol, 4 units): A flexible, hydrophilic spacer that enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the target biomolecule.
-
Alkyne: A terminal functional group that enables covalent attachment to azide-modified molecules via a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]
The primary application of TAMRA-PEG4-Alkyne is the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group.[3] This allows for the precise visualization and tracking of these molecules in complex biological systems, both in vitro and in living cells.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key quantitative data for TAMRA-PEG4-Alkyne and its parent fluorophore, TAMRA.
Table 1: Physicochemical Properties of TAMRA-PEG4-Alkyne
| Property | Value |
| Molecular Formula | C₃₆H₄₁N₃O₈ |
| Molecular Weight | 643.7 g/mol |
| Appearance | Dark red to brown solid |
| Solubility | DMSO, DMF, Water |
Table 2: Spectroscopic Properties of TAMRA-PEG4-Alkyne
| Property | Value |
| Excitation Maximum (λex) | ~546 - 553 nm |
| Emission Maximum (λem) | ~565 - 579 nm |
| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | ~0.1[4] |
| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ |
Experimental Protocols
General Workflow for Labeling Azide-Modified Proteins in Cell Lysates
This protocol outlines the general steps for labeling proteins that have been metabolically tagged with an azide-containing amino acid analog.
Detailed Protocol for Labeling Azide-Modified Proteins with TAMRA-PEG4-Alkyne
This protocol is adapted from established copper-catalyzed azide-alkyne cycloaddition (CuAAC) procedures.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
TAMRA-PEG4-Alkyne
-
Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
1.5 mL microfuge tubes
Stock Solutions:
-
TAMRA-PEG4-Alkyne (10 mM): Dissolve the appropriate amount of TAMRA-PEG4-Alkyne in anhydrous DMSO.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in ultrapure water.
-
THPTA (100 mM): Dissolve THPTA in ultrapure water.
-
Sodium Ascorbate (300 mM): Prepare fresh by dissolving sodium ascorbate in ultrapure water immediately before use.
Procedure:
-
In a 1.5 mL microfuge tube, combine the following:
-
50 µL of protein lysate
-
90 µL of PBS buffer
-
20 µL of 10 mM TAMRA-PEG4-Alkyne stock solution
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The TAMRA-labeled proteins are now ready for downstream applications such as purification, SDS-PAGE analysis, or mass spectrometry.
Note on Troubleshooting: Non-specific binding of alkyne dyes can sometimes be observed. This can be minimized by optimizing reagent concentrations and ensuring the use of a copper-chelating ligand like THPTA, which also protects cells from copper-induced toxicity in live-cell labeling experiments.
Visualization of a Biological Application: Tracking Protein Trafficking
TAMRA-PEG4-Alkyne is a powerful tool for studying protein dynamics, such as trafficking and localization within cellular compartments. The following diagram illustrates a conceptual signaling pathway where a receptor protein is tracked upon ligand binding, internalization, and subsequent trafficking through the endosomal pathway.
In this conceptual experiment, a cell-surface receptor is metabolically labeled with an azide-containing sugar. Upon ligand binding and internalization, the cells are fixed, permeabilized, and the azide-modified receptor is reacted with TAMRA-PEG4-Alkyne. The resulting fluorescently labeled receptor can then be visualized by microscopy as it traffics through early endosomes, with potential fates of degradation in the lysosome or recycling back to the cell surface via recycling endosomes. This approach allows for the spatiotemporal analysis of protein movement within signaling cascades.
Conclusion
TAMRA-PEG4-Alkyne is a robust and versatile tool for researchers in various fields of life science and drug development. Its bright and stable fluorescence, coupled with the specificity and efficiency of click chemistry, enables the precise labeling and visualization of biomolecules in complex biological systems. The methodologies and data presented in this guide provide a solid foundation for the successful application of TAMRA-PEG4-Alkyne in a wide range of research endeavors, from fundamental cell biology to the development of novel therapeutics.
